molecular formula C18H20N6O4 B11086000 N-{4-[1-(dipropionylamino)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[1-(dipropionylamino)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B11086000
M. Wt: 384.4 g/mol
InChI Key: ZAYAAUVOBMWYEE-UHFFFAOYSA-N
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Description

N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole ring fused with an oxadiazole ring, both of which are known for their significant roles in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred for several hours at low temperatures and monitored by thin layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain reaction conditions and improve yield. The use of automated systems for purification, such as flash chromatography and recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sulfuric acid

    Reducing Agents: Sodium borohydride

    Solvents: Toluene, dichloromethane, dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism by which N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-PROPANOYLPROPANAMIDE stands out due to its unique combination of benzodiazole and oxadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-[4-[1-[di(propanoyl)amino]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C18H20N6O4/c1-4-13(25)20-17-16(21-28-22-17)18-19-11-9-7-8-10-12(11)23(18)24(14(26)5-2)15(27)6-3/h7-10H,4-6H2,1-3H3,(H,20,22,25)

InChI Key

ZAYAAUVOBMWYEE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2N(C(=O)CC)C(=O)CC

Origin of Product

United States

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